molecular formula C12H9N3O B3352612 2-(1H-benzo[d]imidazol-2-yl)pyridin-3-ol CAS No. 5004-83-1

2-(1H-benzo[d]imidazol-2-yl)pyridin-3-ol

Cat. No.: B3352612
CAS No.: 5004-83-1
M. Wt: 211.22 g/mol
InChI Key: SRYNFTOUOFLELK-UHFFFAOYSA-N
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Description

2-(1H-benzo[d]imidazol-2-yl)pyridin-3-ol is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both nitrogen and oxygen atoms in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 2-(1H-benzo[d]imidazol-2-yl)pyridin-3-ol typically involves the condensation of o-phenylenediamine with pyridine-3-carboxaldehyde under acidic conditions. This reaction forms the imidazole ring fused with the pyridine ring. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to increase yield and purity .

Chemical Reactions Analysis

2-(1H-benzo[d]imidazol-2-yl)pyridin-3-ol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(1H-benzo[d]imidazol-2-yl)pyridin-3-ol involves its interaction with molecular targets such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the suppression of cell growth and proliferation. This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of specific kinases can prevent the growth of cancer cells .

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-10-6-3-7-13-11(10)12-14-8-4-1-2-5-9(8)15-12/h1-7,16H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYNFTOUOFLELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90469127
Record name 2-(1H-benzimidazol-2-yl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5004-83-1
Record name 2-(1H-benzimidazol-2-yl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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